(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone
Description
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2,3-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O/c19-14-5-3-4-13(17(14)20)18(24)22-9-8-12(10-22)23-11-21-15-6-1-2-7-16(15)23/h1-7,11-12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPMPQJCKUNQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone ring can be introduced through cyclization reactions involving amino acids or their derivatives[_{{{CITATION{{{2{Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] 1 ...[{{{CITATION{{{_3{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1). The dichlorophenyl group is usually introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Dichlorophenyl Group
The 2,3-dichlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Reactivity is influenced by electron-withdrawing effects of the adjacent chlorine atoms and steric factors from the methanone group.
Hydrogenation of the Pyrrolidine Ring
The pyrrolidine ring can be hydrogenated to form a saturated piperidine derivative, enhancing conformational stability for pharmacological applications.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H<sub>2</sub> (1 atm), Pd/C, 50–60°C, 6h | (3-(1H-benzo[d]imidazol-1-yl)piperidin-1-yl)(2,3-dichlorophenyl)methanone | 85% |
Acylation and Alkylation at the Benzimidazole Nitrogen
The nitrogen atom in the benzo[d]imidazole ring reacts with acylating or alkylating agents to form derivatives with modified electronic properties.
Ring-Opening Reactions of the Pyrrolidine Moiety
Under strongly acidic conditions, the pyrrolidine ring undergoes ring-opening, forming linear amine intermediates.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl (conc.), H<sub>2</sub>O, reflux, 24h | 1-(2,3-dichlorophenyl)-2-(1H-benzo[d]imidazol-1-yl)pentanedioic acid | 60% |
Stability and Reactivity Considerations
-
pH Sensitivity : The compound decomposes in strong acids (pH < 2) or bases (pH > 12) due to hydrolysis of the methanone group .
-
Thermal Stability : Stable up to 200°C under inert atmospheres, but decomposes exothermically above 250°C .
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Photoreactivity : The dichlorophenyl group undergoes partial dechlorination under UV light (254 nm), forming mono-chloro derivatives.
Key Insights from Analogous Compounds
-
JNK3 Inhibition : Analogous pyrrolidine-benzimidazole hybrids (e.g., compound 18a in ) show selective kinase inhibition, suggesting potential bioactivity for the target compound .
-
Anticancer Activity : Structural analogs with dichlorophenyl groups exhibit cytotoxicity via topoisomerase II inhibition (IC<sub>50</sub> ≈ 0.28–2.69 µM) .
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug discovery, particularly in the development of new pharmaceuticals.
Industry: : It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to produce its biological effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Substituent Positional Effects :
- The 2,3-dichlorophenyl group in the target compound vs. 2,6-dichlorophenyl in ’s analogue alters electronic distribution and steric hindrance. The ortho-substituted chlorines in the target may reduce rotational freedom, enhancing target specificity compared to the para-substituted isomer .
Heterocyclic Core Modifications :
- Replacing pyrrolidine (target compound) with morpholine () increases polarity and aqueous solubility, which could improve pharmacokinetics . Conversely, the trityl-protected imidazole in introduces extreme hydrophobicity, favoring blood-brain barrier penetration .
Biological Activity: The pyrazole-thiophene hybrid in exhibits antimicrobial activity due to its hydrogen-bonding cyano and amino groups, whereas the target compound’s benzoimidazole and dichlorophenyl groups suggest kinase or protease inhibition .
Synthetic Complexity :
- The trityl group in ’s compound requires multi-step protection/deprotection, whereas the target compound’s pyrrolidine-benzoimidazole linkage may be synthesized via simpler coupling reactions .
Biological Activity
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16Cl2N4O |
| Molecular Weight | 367.25 g/mol |
| CAS Number | 2034298-81-0 |
The structure of this compound features a benzo[d]imidazole moiety connected to a pyrrolidine ring and a dichlorophenyl group, which may contribute to its biological activity by facilitating interactions with various molecular targets.
Anticancer Activity
Research indicates that compounds containing benzo[d]imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression, such as the insulin-like growth factor 1 receptor (IGF-1R) pathway .
Case Studies
- Inhibition of IGF-1R : A study highlighted the synthesis of benzo[d]imidazole derivatives that act as inhibitors of IGF-1R, demonstrating improved potency when amine-containing side chains were introduced at specific positions on the pyridine ring . This suggests that modifications similar to those found in this compound could enhance its anticancer efficacy.
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that compounds with similar structural features can induce apoptosis and inhibit cell proliferation. For example, derivatives of benzo[d]imidazole have been reported to significantly reduce the viability of breast and prostate cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzo[d]imidazole derivatives are known for their ability to inhibit bacterial growth and have shown effectiveness against a range of pathogens.
Research Findings
- Antibacterial Activity : Studies have demonstrated that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Antifungal Properties : Some derivatives have also shown antifungal activity, indicating potential applications in treating fungal infections. The presence of the dichlorophenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate fungal cell walls.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to receptors or enzymes involved in critical signaling pathways, modulating their activity and influencing cellular responses.
- Enzyme Inhibition : It may act as an inhibitor for enzymes associated with cancer cell proliferation or bacterial metabolism, thereby exerting its therapeutic effects.
Q & A
Basic: What are optimized synthetic routes for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone, and how can purity be validated?
Methodological Answer:
The synthesis typically involves coupling a benzoimidazole-pyrrolidine intermediate with 2,3-dichlorobenzoyl chloride. Key steps include:
- Reagent Selection : Use a base like triethylamine to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic acyl substitution .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product. Validate purity via:
- HPLC : ≥95% purity with a C18 column (acetonitrile/water mobile phase) .
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 400.3 (calculated) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the pyrrolidine-benzoimidazole linkage (δ 3.5–4.5 ppm for N-CH2 protons) and dichlorophenyl aromatic signals (δ 7.2–7.8 ppm) .
- FT-IR : Verify carbonyl stretch (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- High-Resolution MS : Exact mass analysis (e.g., HRMS-ESI) to distinguish from analogs .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., antifungal IC50) across multiple cell lines or fungal strains to identify strain-specific effects .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., nitro-pyrazole derivatives) to isolate substituent-specific effects .
- Control Experiments : Include positive controls (e.g., fluconazole for antifungal assays) to calibrate activity thresholds .
Advanced: What strategies improve experimental designs for studying environmental degradation of this compound?
Methodological Answer:
- Matrix Complexity : Simulate real-world conditions by spiking wastewater with diverse organic/inorganic contaminants to assess degradation kinetics .
- Stabilization : Use continuous cooling (4°C) during long-term studies to minimize organic degradation artifacts .
- Analytical Tools : Employ LC-MS/MS to track degradation products (e.g., dichlorophenol intermediates) .
Advanced: How do structural modifications (e.g., substituent changes) impact the compound’s bioactivity?
Methodological Answer:
- SAR Studies : Synthesize analogs (e.g., replacing dichlorophenyl with trichlorophenyl) and compare:
- Anticancer Potency : MTT assays against HeLa or MCF-7 cells .
- Solubility : LogP measurements to correlate hydrophobicity with membrane permeability .
- Computational Modeling : Dock analogs into target proteins (e.g., CYP51 for antifungals) using AutoDock Vina to predict binding affinity changes .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Emergency Measures : For skin exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to simulate binding to targets (e.g., histamine receptors) .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with His450 in CYP51) .
Basic: What are the key regulatory considerations for storing and disposing of this compound?
Methodological Answer:
- Storage : Keep in airtight containers at -20°C, away from light and moisture .
- Disposal : Incinerate in EPA-approved facilities; avoid aqueous release due to chlorine content .
Advanced: How does this compound’s stability under varying pH and temperature conditions affect assay reproducibility?
Methodological Answer:
- pH Stability Tests : Incubate in buffers (pH 2–12) for 24 hours; monitor degradation via HPLC .
- Thermal Analysis : TGA/DSC to determine decomposition thresholds (e.g., >150°C) .
- Assay Buffers : Use phosphate-buffered saline (pH 7.4) for in vitro studies to minimize hydrolysis .
Advanced: What interdisciplinary approaches combine this compound’s chemical and environmental research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
